(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13466626
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H27N3O/c1-10(2)15(4)8-12-6-5-7-16(9-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 |
| Standard InChI Key | SXHDLPXFPJVZFD-PXYINDEMSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CN(C)C(C)C)N |
| SMILES | CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N |
Introduction
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral compound belonging to the class of substituted piperidines. This compound is characterized by its unique structural features, which include an amino group, a piperidine ring, and an isopropyl-methyl-amino substituent. Such compounds are often explored for their potential pharmacological properties, including receptor binding, enzyme inhibition, and other biological activities.
Synthesis
The synthesis of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multi-step organic reactions. A general synthetic pathway includes:
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Formation of the Piperidine Core: Starting with a precursor such as 4-piperidone, functional groups are introduced through reductive amination or alkylation.
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Introduction of the Isopropyl-Methyl-Amine Substituent: This step involves the reaction of the piperidine derivative with isopropyl methylamine under controlled conditions.
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Chirality Induction: The S-enantiomer can be selectively synthesized using chiral catalysts or resolved from a racemic mixture via chromatographic techniques.
Biological Activity
Compounds with similar structures have been studied for their interaction with various biological targets:
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Receptor Binding: Substituted piperidines often exhibit affinity for sigma receptors, which are implicated in neurological disorders and cancer progression .
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Enzyme Inhibition: The amino-ketone functionality may allow this compound to act as an inhibitor of specific enzymes.
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Potential Applications: While specific data on this compound is limited, related molecules have shown antiproliferative properties against cancer cell lines .
Pharmacokinetics
Although detailed pharmacokinetic data for this compound is unavailable, related compounds suggest the following trends:
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Absorption: Likely absorbed in the gastrointestinal tract due to its moderate polarity.
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Metabolism: Expected to undergo hepatic metabolism via oxidation or conjugation pathways.
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Excretion: Likely excreted through renal pathways as polar metabolites.
Research Findings
Studies on structurally similar compounds highlight their potential in drug development:
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Sigma Receptor Ligands: Substituted piperidines have demonstrated high selectivity and binding affinity for sigma receptors .
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Antiviral Activity: Compounds with amino-ketone structures have been explored for their ability to disrupt viral protein interactions .
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Anticancer Potential: Piperidine derivatives have shown significant antiproliferative activity in preclinical studies .
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